2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine
Description
Chemical Identity and Properties 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine (CAS: 1189450-21-2) is a deuterated pyrimido[5,4-d]pyrimidine derivative with the molecular formula C₁₆D₂₀Cl₂N₆ and a molecular weight of 387.4 g/mol . It is structurally characterized by two chlorine atoms at positions 2 and 6, and two deuterated piperidine substituents at positions 4 and 6. The compound is soluble in organic solvents such as chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and methanol, and is stable for shipping at room temperature .
Its deuterated form may enhance metabolic stability compared to non-deuterated analogs, a common strategy in drug development to prolong half-life and improve pharmacokinetics .
Propriétés
IUPAC Name |
2,6-dichloro-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N6/c17-15-20-12-11(13(21-15)23-7-3-1-4-8-23)19-16(18)22-14(12)24-9-5-2-6-10-24/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVJQTVUJJJSRQ-KHKAULECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])Cl)Cl)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661912 | |
| Record name | 2,6-Dichloro-4,8-bis[(~2~H_10_)piperidin-1-yl]pyrimido[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189450-21-2 | |
| Record name | 2,6-Dichloro-4,8-bis[(~2~H_10_)piperidin-1-yl]pyrimido[5,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Starting Materials and Initial Functionalization
The non-deuterated precursor, 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine (CAS 7139-02-8), is synthesized from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine. Selective hydroxyl protection using 4-toluenesulfonyl chloride (TsCl) ensures that only the 4- and 8-positions are available for subsequent piperidine substitution.
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: 0–5°C to suppress undesired side reactions.
-
Molar Ratio: 1:2 (tetrahydroxy precursor to TsCl).
Piperidine Substitution
After tosylation, the protected intermediate reacts with piperidine under reflux conditions to replace the tosyl groups. Excess piperidine (4–5 equivalents) ensures complete substitution, yielding 4,8-dipiperidinopyrimido[5,4-d]pyrimidine.
Critical Parameters:
-
Reaction Time: 12–18 hours.
-
Purification: Filtration and recrystallization from ethanol/water mixtures.
Chlorination at 2- and 6-Positions
Chlorination is achieved using phosphorus oxychloride (POCl₃) under microwave irradiation, a method that enhances reaction efficiency compared to conventional heating.
Microwave-Assisted Chlorination:
| Parameter | Value |
|---|---|
| Temperature | 120–130°C |
| Irradiation Time | 20–30 minutes |
| Yield (Post-Purification) | 85–90% |
Purification Steps:
-
Neutralization: Quenching with ice-water.
-
Extraction: DCM or ethyl acetate.
-
Recrystallization: Ethanol or acetonitrile.
Deuterium Incorporation Strategies
Synthesis of 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine
The deuterated variant (CAS 1189450-21-2) replaces standard piperidine with piperidine-d20 during the substitution step. Isotopic labeling introduces minimal steric effects but requires stringent anhydrous conditions to prevent proton-deuterium exchange.
Modified Reaction Protocol:
-
Deuterated Reagent: Piperidine-d20 (99.5% isotopic purity).
-
Solvent: Deuterated DCM (CD₂Cl₂) to minimize proton contamination.
-
Workup: Rapid filtration under nitrogen to avoid moisture exposure.
Yield Comparison:
| Method | Non-Deuterated Yield (%) | Deuterated Yield (%) |
|---|---|---|
| Conventional Heating | 78–82 | 70–75 |
| Microwave Assistance | 85–90 | 80–85 |
Advanced Microwave-Assisted Synthesis
The patent CN108383844B highlights a microwave-enhanced route that reduces side reactions and improves scalability. Key advantages include:
-
Faster Reaction Kinetics: Chlorination completes in 30 minutes vs. 6–8 hours conventionally.
-
Higher Purity: Reduced dimerization and byproduct formation.
-
Energy Efficiency: Lower thermal decomposition risk.
Optimized Microwave Parameters:
| Variable | Specification |
|---|---|
| Power Output | 300–400 W |
| Pressure | 150–200 psi |
| Stirring Rate | 600 rpm |
Critical Analysis of Purification Techniques
Recrystallization Solvents
Recrystallization is pivotal for removing unreacted piperidine and chlorination byproducts. Common solvents include:
-
Ethanol: Produces needle-like crystals with >99% purity.
-
Acetonitrile: Suitable for large-scale batches but lower yield (75–80%).
Chromatographic Methods
Flash chromatography (silica gel, hexane/ethyl acetate) resolves residual TsCl or POCl₃ impurities but is less cost-effective for industrial use.
Industrial Scalability and Challenges
Scaling the deuterated compound’s synthesis requires:
-
Deuterated Reagent Sourcing: Piperidine-d20 costs ~10× higher than standard piperidine.
-
Moisture Control: Humidity must remain <10 ppm during substitution.
-
Waste Management: POCl₃ neutralization generates phosphate waste, necessitating specialized disposal.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The piperidine rings can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Table 1: Key Structural and Property Comparisons
Key Differences and Research Findings
(a) Deuterated vs. Non-Deuterated Analogs
The deuterated compound (1189450-21-2) differs from its non-deuterated counterpart (7139-02-8) in molecular weight (387.4 vs. 367.28 g/mol) and isotopic substitution. Deuterium incorporation at the piperidine positions may reduce metabolic degradation rates, a hypothesis supported by general deuterium isotope effects in medicinal chemistry .
(b) Substituent Impact on Bioactivity
- Chlorine and Piperidine Groups : Both 1189450-21-2 and 7139-02-8 feature chlorine and piperidine substituents, which are critical for DNA intercalation and kinase inhibition in antitumor activity .
- Ethoxy and Anilino Derivatives: Compounds like 18710-93-5 and 18710-90-2 replace chlorine with ethoxy groups and piperidine with aromatic amines. These modifications likely alter solubility and target selectivity but lack reported biological data .
- Amino-Substituted Derivatives: highlights that 4-amino-6-substituted analogs exhibit enhanced binding affinity to thymidylate synthase, a key enzyme in DNA synthesis, suggesting divergent mechanisms compared to chlorinated derivatives .
(c) Solubility and Stability
- Stability data for 7139-02-8 indicate strict storage requirements (-80°C for long-term), whereas the deuterated version is noted for room-temperature stability, possibly due to reduced hygroscopicity .
Research and Commercial Availability
Activité Biologique
2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine (CAS No. 1189450-21-2) is a synthetic compound with potential applications in various biological and pharmacological contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C16D20Cl2N6
- Molecular Weight : 387.40 g/mol
- Structural Characteristics : The compound features a pyrimidine core substituted with two chlorine atoms and two dipiperidino groups, which may influence its biological interactions.
The biological activity of 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine is primarily attributed to its interaction with various cellular pathways:
- Antiviral Activity : Research indicates that this compound may exhibit antiviral properties against several viruses by inhibiting viral replication mechanisms.
- Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of the cell cycle.
- Enzyme Inhibition : It has been identified as an inhibitor of specific metabolic enzymes, which could be leveraged for therapeutic benefits in metabolic disorders.
Case Studies
- Antiviral Efficacy : In a study examining the antiviral effects of similar pyrimidine derivatives, it was found that compounds with structural similarities to 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine demonstrated significant inhibition of viral replication in vitro against influenza and HIV viruses .
- Cancer Research : A research group investigated the compound's effects on various cancer cell lines. Results indicated that it effectively reduced cell viability and induced apoptosis in breast cancer cells through the mitochondrial pathway .
- Metabolic Studies : Another study focused on the compound's role as a metabolic enzyme inhibitor. It was shown to inhibit certain proteases involved in tumor progression, suggesting a potential role in cancer therapy .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Pharmacokinetics
The pharmacokinetic profile of 2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine has not been extensively characterized. However, its structural properties suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Toxicity Studies
Initial toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses; however, further studies are necessary to elucidate its safety profile comprehensively.
Future Directions
Ongoing research aims to explore:
- Combination Therapies : Investigating the synergistic effects when used alongside existing antiviral or anticancer agents.
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological activities.
- Clinical Trials : Initiating clinical trials to validate efficacy and safety in human subjects.
Q & A
Q. What are the common synthetic routes for 2,6-dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine, and how do intermediates influence yield?
The synthesis typically involves sequential substitution reactions starting from a tetrahalogenated pyrimido[5,4-d]pyrimidine core. For example, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (CAS 32980-71-5) serves as a precursor, where chlorine atoms at positions 4 and 8 are selectively replaced by piperidine groups under controlled conditions . Intermediate isolation (e.g., dichloro derivatives) is critical for achieving high regioselectivity. Reaction parameters such as temperature, solvent polarity, and stoichiometry of nucleophiles (e.g., piperidine) significantly impact yield and purity .
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- NMR : The deuterated piperidine groups (d20) simplify -NMR interpretation by reducing signal overlap. -NMR and 2D experiments (e.g., HSQC) resolve the pyrimido[5,4-d]pyrimidine core and substituent connectivity .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHClN for the non-deuterated analog) and isotopic patterns due to chlorine and deuterium .
- X-ray Crystallography : Limited by solubility, but crystal structures of related analogs (e.g., dipyridamole derivatives) reveal planar pyrimidine rings and substituent spatial arrangements .
Q. What are the primary biological targets of pyrimido[5,4-d]pyrimidine derivatives, and how is activity screened?
These compounds are potent equilibrative nucleoside transporter (ENT) inhibitors, particularly targeting hENT1 and hENT4. Activity is assessed via radiolabeled nucleoside uptake assays (e.g., -adenosine) in cell lines (e.g., HEK293). IC values are determined using competitive binding protocols, with dipyridamole (IC = 2.8 µM for hENT1) as a benchmark . Deuterated analogs like the d20 derivative may enhance metabolic stability in pharmacokinetic studies .
Advanced Research Questions
Q. How can selective substitution at the 4,8-positions be achieved to modulate ENT isoform specificity?
Rational design involves:
- Computational Docking : Modeling interactions with ENT binding pockets (e.g., hydrophobic vs. polar residues) to predict substituent effects .
- Asymmetric Synthesis : Introducing non-cyclic amines (e.g., diisobutylamino) at 4/8 positions via stepwise substitution, as seen in compound 30 (IC = 74.4 nM for hENT4) .
- Deuterium Isotope Effects : The d20 label may alter binding kinetics or metabolic stability, requiring comparative assays with non-deuterated analogs .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrimido[5,4-d]pyrimidines?
- Systematic SAR Libraries : Synthesize derivatives with varied substituents (e.g., piperidine vs. morpholine) and assess activity across ENT isoforms .
- Meta-Analysis : Cross-reference published IC values (e.g., dipyridamole analogs) to identify outliers caused by assay variability (e.g., cell type, nucleoside concentration) .
- Proteolysis-Targeting Chimeras (PROTACs) : Link ENT inhibitors to E3 ligase ligands to study target engagement and degradation in complex biological systems .
Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed for deuterated derivatives?
- Deuterium Labeling : The d20 modification reduces CYP450-mediated metabolism, as observed in deuterated pharmaceuticals like deutetrabenazine. Validate via comparative LC-MS/MS studies in rodent plasma .
- Formulation Optimization : Use lipid nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .
- Tissue Distribution Studies : Radiolabel the compound (e.g., ) to track accumulation in target tissues (e.g., liver, brain) .
Methodological Considerations
Q. What analytical techniques validate deuterium incorporation in the d20 derivative?
- Isotopic Purity : Use -NMR or mass spectrometry to confirm ≥98% deuterium at piperidine positions .
- Stability Testing : Incubate in deuterated solvents (e.g., DO) to detect H/D exchange under physiological conditions .
Q. How are computational tools applied to predict off-target effects or toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

